1,6-Bis(beta-cyanoethylamino)hexane

Epoxy curing agent synthesis Cyanoethylation selectivity Product distribution control

1,6-Bis(beta-cyanoethylamino)hexane (CAS 2004-62-8), systematically named 3,3'-(1,6-hexanediyldiimino)bis-propanenitrile, is a bifunctional nitrile-terminated aliphatic diamine with the molecular formula C₁₂H₂₂N₄ and a molecular weight of 222.33 g/mol. The compound is synthesized via Michael addition of acrylonitrile to 1,6-hexamethylenediamine (HMD), yielding a liquid product with a density of 0.962 g/cm³, a boiling point of 422.9 °C at 760 mmHg, and a refractive index of 1.471.

Molecular Formula C12H24N4+2
Molecular Weight 224.35 g/mol
CAS No. 2004-62-8
Cat. No. B1622000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Bis(beta-cyanoethylamino)hexane
CAS2004-62-8
Molecular FormulaC12H24N4+2
Molecular Weight224.35 g/mol
Structural Identifiers
SMILESC(CCCNCCC#N)CCNCCC#N
InChIInChI=1S/C12H22N4/c13-7-5-11-15-9-3-1-2-4-10-16-12-6-8-14/h15-16H,1-6,9-12H2/p+2
InChIKeyABYBSKYSXDSVJG-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,6-Bis(beta-cyanoethylamino)hexane (CAS 2004-62-8): Chemical Identity and Procurement Baseline


1,6-Bis(beta-cyanoethylamino)hexane (CAS 2004-62-8), systematically named 3,3'-(1,6-hexanediyldiimino)bis-propanenitrile, is a bifunctional nitrile-terminated aliphatic diamine with the molecular formula C₁₂H₂₂N₄ and a molecular weight of 222.33 g/mol . The compound is synthesized via Michael addition of acrylonitrile to 1,6-hexamethylenediamine (HMD), yielding a liquid product with a density of 0.962 g/cm³, a boiling point of 422.9 °C at 760 mmHg, and a refractive index of 1.471 [1]. Its structure features two β-cyanoethyl (–CH₂CH₂CN) groups attached to the terminal amine nitrogens of a flexible hexamethylene spacer, rendering it a versatile precursor for epoxy curing agents, polyamide synthesis, and coordination chemistry applications .

Why In-Class Cyanoethylated Amines Cannot Be Interchanged with 1,6-Bis(beta-cyanoethylamino)hexane


Cyanoethylated diamines are not a monolithic class; their performance as epoxy hardeners, polyamide precursors, or corrosion inhibitors is governed by three interdependent structural variables: the length of the central methylene spacer, the degree of cyanoethylation (mono-, bis-, or tetra-substituted), and the resulting balance between nitrile-group polarity and aliphatic-chain flexibility [1]. Procuring a generic, uncharacterized cyanoethylated amine without verifying these parameters risks substantial variation in curing exotherm, pot life, crosslink density, and final network properties [2]. The quantitative evidence below demonstrates that 1,6-bis(beta-cyanoethylamino)hexane occupies a specific, non-interchangeable position within this chemical space defined by its C6 spacer length, its well-defined bis-substitution stoichiometry, and its predictable physical and reactive behavior relative to its nearest structural analogs [1][3].

Quantitative Differentiation Evidence for 1,6-Bis(beta-cyanoethylamino)hexane vs. Closest Analogs


Synthesis Product Selectivity: Bis- vs. Mono-Cyanoethylation at Controlled HMD:AN Mole Ratios

When 1,6-hexamethylenediamine (HMD) is reacted with acrylonitrile (AN) at a 1:1 mole ratio, the reaction produces a mixture of mono-cyanoethylated HMD (the major product) and 1,6-bis(beta-cyanoethylamino)hexane (the bis-cyanoethylated byproduct) simultaneously [1]. The bis-substituted compound therefore requires a higher AN:HMD ratio (≥2:1) for preferential formation. Simultaneously, the yield of the dicyanoethylated product decreases as the methylene chain length of the parent diamine increases; lower-molecular-weight diamines undergo unavoidable dicyanoethylation, while longer-chain homologs (e.g., 1,12-diaminododecane) give progressively lower bis-product yields [2]. This means the C6-spacer compound (2004-62-8) has a distinctly higher propensity for bis-substitution than longer-chain analogs, enabling procurement of a well-defined, stoichiometrically controlled bifunctional building block.

Epoxy curing agent synthesis Cyanoethylation selectivity Product distribution control

Physical Property Differentiation: Volatility and Density vs. Unmodified 1,6-Hexamethylenediamine

Cyanoethylation dramatically reduces the volatility of the parent diamine. 1,6-Hexamethylenediamine (HMD) boils at 204–205 °C and has a density of 0.883 g/cm³, while 1,6-bis(beta-cyanoethylamino)hexane boils at 422.9 °C (760 mmHg) with a density of 0.962 g/cm³ [1]. This >200 °C increase in boiling point translates to substantially lower vapor pressure (2.33 × 10⁻⁷ mmHg at 25 °C for the target) and reduced inhalation exposure risk during handling and formulation [1]. The density increase from 0.883 to 0.962 g/cm³ reflects the incorporation of two polar nitrile groups and alters miscibility and formulation behavior in epoxy resin blends.

Physical properties Volatility reduction Handling safety

Epoxy Curing Exotherm Modulation: Quantitative Relationship Between Cyanoethylation Degree and Reaction Enthalpy

The degree of cyanoethylation directly governs the curing exotherm of amine-epoxy systems. For a family of cyanoethylated amines based on triethylenetetramine (TETA), the exothermic enthalpy (∆H_ex) follows the linear relationship ∆H_ex = (324 – 68.40 × CEt) J·g⁻¹, where CEt represents the degree of cyanoethylation [1]. This established structure-property relationship demonstrates that each β-cyanoethyl substituent reduces the available primary and secondary amine hydrogen atoms, thereby decreasing the exotherm per unit mass. Extrapolating this class-level relationship to 1,6-bis(beta-cyanoethylamino)hexane (which contains two secondary amine NH groups after bis-cyanoethylation) predicts a significantly moderated exotherm relative to unmodified HMD or mono-cyanoethyl HMD, enabling safer processing of thick composite laminates where heat accumulation causes hot spots and internal stress development [1].

Epoxy curing Reaction exotherm Processing temperature control

Electrical Conductivity Enhancement in Cured Epoxy Networks: The Cyanoethyl Group Effect

Increasing the cyanoethyl (–CH₂CH₂CN) content in amine-cured DGEBA epoxy matrices enhances the electrical conductivity of the resulting networks. In a study of TETA-based cyanoethylated amine hardeners with increasing cyanoethylation levels (CEt = 1, 2, and 3), the a.c. conductivity measured from 100 Hz to 13 MHz in the temperature range 299–495 K increased with cyanoethyl moiety content, while the activation energy of conductivity in the elastomeric region decreased from 1.11 eV to 0.83 eV as cyanoethylation increased [1]. The polar nitrile groups contribute to enhanced charge transport. 1,6-Bis(beta-cyanoethylamino)hexane, bearing two nitrile groups per molecule, is therefore expected to impart higher conductivity to cured epoxy networks compared to the unmodified HMD-cured analog (which contains zero nitrile groups) and intermediate conductivity relative to the fully tetra-cyanoethylated HMD derivative [1].

Dielectric properties Conductivity Electronics encapsulation

Optimal Industrial and Research Application Scenarios for 1,6-Bis(beta-cyanoethylamino)hexane


Controlled-Reactivity Epoxy Hardener for Thick-Section Composite Laminates

The reduced curing exotherm associated with bis-cyanoethyl substitution (class-level inference from ∆H_ex = 324 – 68.40 × CEt J·g⁻¹) makes 1,6-bis(beta-cyanoethylamino)hexane a strong candidate hardener for fabricating thick-section fiber-reinforced epoxy composite laminates where heat dissipation is poor and runaway exotherms degrade part quality and internal stress uniformity [1]. In contrast, unmodified HMD (boiling point 204 °C) reacts too vigorously and volatilizes during cure, while fully tetra-cyanoethylated HMD may excessively retard cure kinetics [1].

Bifunctional Monomer for Tailored Polyamide and Polyimine Synthesis

The well-defined bis-nitrile structure with a flexible C6 spacer enables stoichiometrically precise polycondensation with diacyl chlorides or dialdehydes. The product selectivity data—demonstrating that bis- vs. mono-substitution is controlled by the AN:HMD feed ratio—justifies procuring the pre-isolated bis-product (2004-62-8) rather than relying on in-situ generated mixtures to ensure consistent polymer backbone architecture and reproducible mechanical properties [2][3].

Intermediate-Dielectric-Constant Encapsulation Formulations for Electronic Components

For electronic encapsulation requiring a balance between electrical insulation and static charge dissipation, the two nitrile groups per molecule of 1,6-bis(beta-cyanoethylamino)hexane provide an intermediate dielectric response. The class-level conductivity data show that incorporating cyanoethyl groups increases a.c. conductivity and reduces activation energy (from 1.11 to 0.83 eV in analogous systems), enabling formulators to tune between fully insulating (unmodified amine-cured) and higher-conductivity (poly-nitrile) networks by blending or degree-of-substitution control [4].

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